(8Z,11Z,14Z,17Z)-二十碳四烯酸甲酯

描述

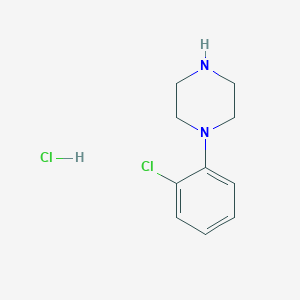

The compound (8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid Methyl Ester is a derivative of arachidonic acid, which is a polyunsaturated omega-6 fatty acid. It is an important biological precursor in the synthesis of various eicosanoids, which are signaling molecules that exert complex control over many bodily systems, primarily in inflammation or immunity, and as messengers in the central nervous system.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, the synthesis of (8Z,11Z,14Z)-eicosatrien-5-ynoic acid, a closely related molecule, has been achieved using acetylenic compounds as precursors. This synthesis pathway could potentially be adapted for the synthesis of (8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid Methyl Ester by including the appropriate steps to introduce the 17Z double bond and the methyl ester group .

Molecular Structure Analysis

The structure of (8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid Methyl Ester is characterized by the presence of four cis double bonds (Z configuration) at the 8, 11, 14, and 17 positions of the eicosatetraenoic acid chain. The presence of these double bonds is crucial for the biological activity of the molecule, as they are involved in the regulation of the molecule's interaction with enzymes and receptors .

Chemical Reactions Analysis

The chemical reactions involving eicosatetraenoic acid derivatives are typically enzymatic in nature. For example, arachidonic acid can be enzymatically converted into various prostaglandins, which are a class of eicosanoids. The synthesis of tritium-labelled arachidonic acid and its subsequent conversion into prostaglandins E2 and F2 alpha has been reported, which suggests that similar pathways could be explored for (8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid Methyl Ester .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of (8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid Methyl Ester are not detailed in the provided papers, it can be inferred that the molecule would exhibit properties typical of long-chain fatty acid esters. This includes a relatively low solubility in water, a tendency to form bilayers or micelles in aqueous solutions, and the potential for oxidation of the double bonds under certain conditions. The presence of the methyl ester group would likely increase its volatility and solubility in organic solvents compared to the free acid form.

科学研究应用

生化合成与延伸

Kuklev 和 Smith (2006) 详细介绍了一种多不饱和脂肪酸化学 C2 延伸的方法,包括从α-亚麻酸、硬脂酸和二十碳五烯酸合成 (8Z,11Z,14Z,17Z)-二十碳四烯酸甲酯。该过程涉及一系列步骤,包括还原、溴化、偶联和酸性醇解,以高纯度克级规模产率超过 60%,证明了其在无需进一步纯化的生化研究中的潜力 (Kuklev 和 Smith,2006)。

在氧化过程中的作用

Manini 等人 (2006) 研究了 15-(S)-羟基二十碳四烯酸与芬顿试剂的自由基氧化,确定了强调涉及二十碳四烯酸衍生物的复杂氧化途径的产物。这项研究有助于了解多不饱和脂肪酸及其衍生物的氧化稳定性和潜在的促氧化剂作用 (Manini 等人,2006)。

脂氧合酶反应和代谢

Ivanov 等人 (2002) 合成并测试了外消旋 (8Z,11Z,14Z,17Z)-二十碳四烯酸甲酯作为脂氧合酶的底物,发现它被大豆 15-脂氧合酶和重组人 5-脂氧合酶充分氧化。该研究强调了该化合物在与炎症和其他生理过程相关的酶促反应中的作用 (Ivanov 等人,2002)。

氧脂素合成的替代来源

Sanfilippo 等人 (2019) 使用大豆和燕麦粉的冻干提取物作为纯化加氧酶的替代品,从 (8Z,11Z,14Z,17Z)-二十碳四烯酸甲酯合成氧脂素。这种方法在酶稳定性和可重复性方面提供了优势,为重要生物活性脂质的生物催化制备提供了一种新方法 (Sanfilippo 等人,2019)。

线粒体生物合成和酶学研究

Fox 等人 (2000) 发现了酵母中 3R-羟基-5Z,8Z,11Z,14Z-二十碳四烯酸的线粒体生物合成,该过程需要 CoASH、ATP、NAD+ 和 Mg2+。这一发现为我们理解不同生物系统中的脂肪酸代谢增添了一层认识,并指出了二十碳四烯酸的代谢途径的多样性 (Fox 等人,2000)。

属性

IUPAC Name |

methyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQGIWOBGITZPC-GJDCDIHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694022 | |

| Record name | omega-3 Arachidonic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid Methyl Ester | |

CAS RN |

132712-70-0 | |

| Record name | omega-3 Arachidonic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B146370.png)

![2-[3-[[3-(2-Hydroxy-5-methylphenyl)-3-phenylpropyl]-propan-2-ylamino]-1-phenylpropyl]-4-methylphenol](/img/structure/B146383.png)

![Methyl (E)-7-acetyloxy-11-[2-(1-hydroxy-2-oxopropyl)-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-propanoyloxyundec-2-enoate](/img/structure/B146390.png)